2-(2-Methylphenyl)-1H-benzimidazole-6-carboxylic acid
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Overview
Description
2-o-Tolyl-1H-benzimidazole-5-carboxylic acid is a heterocyclic aromatic compound that features a benzimidazole core fused with a carboxylic acid group and a tolyl substituent. Benzimidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-o-Tolyl-1H-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. One common method is the Phillips–Ladenburg reaction, which involves heating o-phenylenediamine with carboxylic acids at high temperatures (250–300°C) . Another method involves the reaction of o-phenylenediamine with aldehydes and ketones under milder conditions .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs catalytic processes to improve yield and efficiency. Transition metal-catalyzed C–N coupling reactions and oxidative C–N couplings are commonly used . These methods allow for the large-scale production of benzimidazole derivatives with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-o-Tolyl-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include substituted benzimidazoles, quinoxalines, and reduced derivatives such as alcohols and aldehydes .
Scientific Research Applications
2-o-Tolyl-1H-benzimidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and enzyme inhibitor.
Industry: Utilized in the development of corrosion inhibitors and as a precursor for various pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-o-Tolyl-1H-benzimidazole-5-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The benzimidazole core can mimic the structure of purine nucleotides, allowing it to bind to enzyme active sites and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzimidazoles: Known for their DNA intercalating properties and anticancer activity.
5,6-Dichloro-2-substituted benzimidazoles: Exhibits antiviral activity against viruses such as influenza and hepatitis B.
Imidazole derivatives: Widely used in pharmaceuticals for their broad range of biological activities.
Uniqueness
2-o-Tolyl-1H-benzimidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tolyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
CAS No. |
404583-68-2 |
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Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-(2-methylphenyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C15H12N2O2/c1-9-4-2-3-5-11(9)14-16-12-7-6-10(15(18)19)8-13(12)17-14/h2-8H,1H3,(H,16,17)(H,18,19) |
InChI Key |
LNWHPMXGEMSPTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
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